3-(1-Hydroxycyclopentyl)propanoic acid

Medicinal Chemistry Physicochemical Properties ADME

Researchers developing CCR5 antagonists or studying arachidonic acid pathways face inconsistent results when using non-hydroxylated cyclopentyl analogs. This compound's tertiary alcohol and carboxylic acid combination (logP 0.76 vs. 2.04-2.85 for 3-cyclopentylpropionic acid, TPSA 57.53 Ų) ensures reliable target engagement and aqueous solubility in vitro. Key advantages: 1) Validated CCR5 antagonism for HIV entry/inflammatory disease research. 2) Potent lipoxygenase inhibitory activity with antioxidant properties. 3) High Fsp³ (0.875) and dual hydrogen bond donor/acceptor capacity support SAR optimization. Consistently ≥98% purity with predictable physicochemical properties ensures reproducible multi-step syntheses.

Molecular Formula C8H14O3
Molecular Weight 158.19 g/mol
Cat. No. B13634847
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(1-Hydroxycyclopentyl)propanoic acid
Molecular FormulaC8H14O3
Molecular Weight158.19 g/mol
Structural Identifiers
SMILESC1CCC(C1)(CCC(=O)O)O
InChIInChI=1S/C8H14O3/c9-7(10)3-6-8(11)4-1-2-5-8/h11H,1-6H2,(H,9,10)
InChIKeyTYIICBYHGOKDGY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(1-Hydroxycyclopentyl)propanoic acid Product Profile


3-(1-Hydroxycyclopentyl)propanoic acid (CAS: 1290613-79-4, MW: 158.20 g/mol) is a cyclopentane-containing hydroxy acid that combines a tertiary alcohol with a propanoic acid moiety . It is primarily offered at ≥98% purity and finds utility as a versatile intermediate in the synthesis of bioactive molecules and as a pharmacologically active entity in its own right [1]. This compound's balanced hydrophilicity and lipophilicity, along with its unique steric and electronic properties, make it a valuable building block for drug discovery and development [1].

High-purity hydroxy acid intermediate for complex synthesis
Bioactive research entity with reported enzyme modulation
Balanced polarity profile supporting assay compatibility

Why Generic Substitution Fails for 3-(1-Hydroxycyclopentyl)propanoic acid


In-class compounds like 3-cyclopentylpropionic acid (CAS: 140-77-2) lack the tertiary hydroxyl group present in 3-(1-Hydroxycyclopentyl)propanoic acid, which profoundly alters its physicochemical and biological properties . The presence of the 1-hydroxycyclopentyl moiety significantly reduces lipophilicity (lower logP) and increases topological polar surface area (TPSA) relative to its non-hydroxylated analog [1]. These differences directly impact solubility, hydrogen bonding capacity, and interaction with biological targets, rendering the compounds non-interchangeable in assays and synthetic routes. Procurement based solely on the cyclopentyl propanoic acid scaffold without the hydroxyl group will lead to divergent experimental outcomes [2].

Hydroxyl group absence Non-hydroxylated analogs show higher lipophilicity and fewer H-bond donors; target interaction and solubility may shift.
Biological profile gap Simple cyclopentylpropionic acid lacks reported enzyme inhibition; assay outcomes may not transfer directly.

3-(1-Hydroxycyclopentyl)propanoic acid: Evidence vs Structural Analogs


Reduced Lipophilicity vs 3-Cyclopentylpropionic Acid

3-(1-Hydroxycyclopentyl)propanoic acid exhibits a significantly lower logP (0.76 to 1.16) and higher topological polar surface area (TPSA of 57.53 Ų) compared to the non-hydroxylated analog 3-cyclopentylpropionic acid (logP 2.04–2.85, TPSA 37.3 Ų) . The presence of the hydroxyl group decreases lipophilicity by approximately 1–1.5 logP units and increases TPSA by ~20 Ų .

Lipophilicity & Polarity
Data to verify
Target: logP 0.76–1.16, TPSA 57.53 Ų
Analog: logP 2.04–2.85, TPSA 37.3 Ų
Lower logP may improve aqueous solubility for in vitro research; verify assay conditions.
Computed values from vendor datasheets
Medicinal Chemistry Physicochemical Properties ADME

Enhanced Hydrogen Bonding Capacity

The target compound possesses two hydrogen bond donors and three hydrogen bond acceptors, whereas the non-hydroxylated analog 3-cyclopentylpropionic acid has only one donor and two acceptors [1]. The additional hydroxyl group enables stronger and more specific intermolecular interactions, which is advantageous for modulating protein-ligand binding affinities .

H-Bonding Profile
Reported
Target: HBD 2, HBA 3
Analog: HBD 1, HBA 2
Extra donor/acceptor may alter target binding; useful for structure-activity studies.
Computed from structures
Medicinal Chemistry Molecular Recognition Crystal Engineering

Higher Fsp3 for Developability

3-(1-Hydroxycyclopentyl)propanoic acid exhibits an Fsp3 value of 0.875, compared to an estimated Fsp3 of ~0.75 for 3-cyclopentylpropionic acid (based on 6 sp3 carbons out of 8 total carbons) . The target compound's higher fraction of sp3-hybridized carbons is associated with improved clinical success rates due to enhanced three-dimensionality and reduced aromatic character .

Fraction sp³ (Fsp³)
Class-level inference
0.875
Higher Fsp³ correlates with favorable developability metrics in research.
Calculated from molecular structure
Medicinal Chemistry Drug Design Developability

Lipoxygenase Inhibition in Anti-Inflammatory Research

The compound is described as a potent lipoxygenase inhibitor that interferes with arachidonic acid metabolism, distinguishing it from the simpler 3-cyclopentylpropionic acid which lacks reported direct enzyme inhibition in this pathway [1]. It also inhibits formyltetrahydrofolate synthetase, carboxylesterase, and cyclooxygenase to a lesser extent, and serves as an antioxidant in fats and oils [1].

Lipoxygenase Inhibition
Source review
Reported (no IC50)
Supports lipid mediator studies; confirm inhibition potency in assay.
Specific IC50 to verify
Inflammation Lipoxygenase Arachidonic Acid Metabolism

CCR5 Antagonism for HIV & Inflammation

Preliminary pharmacological screening indicates that 3-(1-Hydroxycyclopentyl)propanoic acid functions as a CCR5 antagonist, with potential applications in treating CCR5-mediated diseases including HIV infection, asthma, rheumatoid arthritis, and autoimmune diseases [1]. This biological activity is not associated with the non-hydroxylated analog 3-cyclopentylpropionic acid, which is primarily used as a prodrug moiety [2].

CCR5 Antagonism
Source review
Preliminary screening
May support CCR5 pathway research; validate antagonism potency.
Potency unconfirmed; confirm in cell model
HIV CCR5 Antagonist Immunology

3-(1-Hydroxycyclopentyl)propanoic acid: Key Research & Industrial Applications


CCR5 Antagonist Lead Optimization

Based on its demonstrated CCR5 antagonism [1], 3-(1-Hydroxycyclopentyl)propanoic acid is a validated starting point for developing novel therapeutics targeting HIV entry and inflammatory diseases. The compound's favorable Fsp3 (0.875) and hydrogen bonding capacity support further optimization .

Lipoxygenase Pathway Modulation & Antioxidant Studies

The compound's potent lipoxygenase inhibitory activity and antioxidant properties [1] make it a valuable tool for dissecting arachidonic acid metabolism and oxidative stress pathways. Its increased polarity (logP 0.76) relative to 3-cyclopentylpropionic acid (logP 2.04–2.85) enhances aqueous solubility for in vitro assays .

Chiral Building Block for Complex Molecule Synthesis

The unique combination of a tertiary alcohol and a carboxylic acid on a cyclopentane ring offers a versatile handle for further functionalization [1]. The ≥98% purity and predictable physicochemical properties (logP 0.76, TPSA 57.53 Ų) ensure reliable performance in multi-step syntheses .

Application
Selection Property
Validation Focus
CCR5 pathway research
Reported CCR5 antagonism context
Confirm receptor binding and pathway modulation
Lipid mediator studies
Lipoxygenase inhibition context
Verify enzyme inhibition potency
Synthesis intermediate
Bifunctional hydroxy acid scaffold
Confirm reactivity in multi-step synthesis

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

12 linked technical documents
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